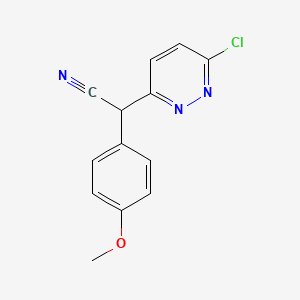

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile

Description

Structural Validation

The naming adheres to IUPAC guidelines by prioritizing substituents in alphabetical order (chloro, methoxy, pyridazinyl) and specifying positions numerically. The acetonitrile group occupies the central carbon, bridging the pyridazine and methoxyphenyl moieties.

Molecular Formula and Weight Calculations

The molecular formula C₁₃H₁₀ClN₃O is derived from the sum of its constituent atoms:

- Carbon (C): 13 atoms (pyridazine ring, phenyl group, acetonitrile, methoxy group)

- Hydrogen (H): 10 atoms

- Chlorine (Cl): 1 atom

- Nitrogen (N): 3 atoms (pyridazine ring, acetonitrile)

- Oxygen (O): 1 atom (methoxy group)

The molecular weight is calculated as:

$$

12.01 \times 13 + 1.01 \times 10 + 35.45 + 14.01 \times 3 + 16.00 = 259.69 \, \text{g/mol}

$$

| Element | Atomic Weight | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 12.01 | 156.13 |

| Hydrogen (H) | 1.01 | 10.10 |

| Chlorine (Cl) | 35.45 | 35.45 |

| Nitrogen (N) | 14.01 | 42.03 |

| Oxygen (O) | 16.00 | 16.00 |

| Total | 259.69 g/mol |

SMILES Notation Interpretation and Structural Validation

The SMILES string N#CC(c1ccc(nn1)Cl)c1ccc(cc1)OC encodes the compound’s structure:

- Acetonitrile group:

N#C(cyano group attached to a central carbon). - Pyridazine ring:

c1ccc(nn1)Cl(chlorine at position 3). - Methoxyphenyl group:

c1ccc(cc1)OC(methoxy group at para position).

Structural Breakdown

| SMILES Fragment | Chemical Feature |

|---|---|

N#C |

Central acetonitrile group |

c1ccc(nn1)Cl |

Pyridazine ring with chlorine at C3 |

c1ccc(cc1)OC |

Methoxy-substituted phenyl group |

This notation confirms the connectivity: the acetonitrile carbon links the pyridazine and methoxyphenyl moieties, with chlorine occupying the third position on the pyridazine ring.

Comparative Analysis with Structural Analogs

The compound’s structural analogs differ in substituents on the central carbon or pyridazine ring. Below is a comparison with 4-methylphenyl and pyridin-2-yl variants:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 338752-84-4 | C₁₃H₁₀ClN₃O | 259.69 |

| 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | 339008-32-1 | C₁₃H₁₀ClN₃ | 243.69 |

| 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile | 338779-25-2 | C₁₁H₇ClN₄ | 230.65 |

Key Structural Differences

Implications for Reactivity

The methoxy group’s electron-donating nature may stabilize adjacent functional groups, influencing reactivity in nucleophilic substitutions or cross-coupling reactions. In contrast, the pyridin-2-yl variant’s electron-withdrawing properties could increase electrophilicity at the pyridazine ring.

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXJYNKMIAFMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420733 | |

| Record name | 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338752-84-4 | |

| Record name | 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One possible route could include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a dihydropyridazine, the ring can be chlorinated using reagents like thionyl chloride.

Attachment of the Methoxyphenyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the pyridazine ring.

Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted pyridazines, phenolic compounds, and amines.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of nitriles and features a pyridazine ring substituted with a chlorine atom and a methoxyphenyl group attached to an acetonitrile moiety. Its molecular formula is C13H10ClN3O and its molecular weight is approximately 259.69 g/mol . It is also identified by the CAS number 338752-84-4 .

Scientific Research Applications

This compound is of interest in medicinal chemistry and materials science because of its potential biological activities and unique chemical properties.

This compound may have applications in several fields:

- Chemistry As an intermediate in the synthesis of more complex molecules.

- Biology Potential use as a probe or ligand in biochemical assays.

- Medicine Possible development as a pharmaceutical agent due to its structural features that may interact with biological targets.

- Industry Use in the production of materials with specific properties, such as polymers or dyes.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Such interactions can modulate the activity of proteins involved in critical signaling pathways and metabolic processes. The presence of the methoxy group may enhance solubility and facilitate specific interactions with biological targets, potentially leading to therapeutic applications.

Case Studies

- Antitumor Activity : Pyridazine derivatives, including compounds similar to this compound, have been explored for their antitumor potential. Research suggests these compounds could inhibit cell proliferation in certain cancer cell lines, indicating possible therapeutic applications in oncology.

- Enzyme Inhibition : The inhibitory effects of pyridazine derivatives on specific metabolic enzymes have also been studied. Findings suggest that modifications on the pyridazine ring could enhance or diminish enzyme inhibition, which indicates a structure-activity relationship that could be exploited for drug design.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

Chlorine vs. Phenylthio Substitution

- Target Compound (Cl-substituted) : Exhibits a melting point of 129–132°C and a synthesis yield of 60% .

- Compound 38 (SPh-substituted) : Replacing Cl with a phenylthio group reduces the melting point to 135–137°C and increases carbon content (68.45% vs. 60.12%) due to the bulkier SPh group. Yield decreases to 50%, suggesting lower reactivity in substitution reactions .

| Compound | Pyridazine Substituent | Melting Point (°C) | Yield (%) | C (%) |

|---|---|---|---|---|

| Target Compound | Cl | 129–132 | 60 | 60.12 |

| Compound 38 | SPh | 135–137 | 50 | 68.45 |

Hydrazinyl Derivatives

Introducing hydrazinyl groups (e.g., compounds 31–34 ) significantly increases melting points (206–259°C) due to enhanced rigidity from conjugated hydrazone moieties. For example:

Substituent Variations on the Phenyl Ring

Methoxy vs. Chloro Substitution

- Target Compound (4-OCH₃) : The methoxy group enhances solubility in polar solvents (evidenced by IR peaks at 1253 cm⁻¹ for C-O stretching) .

- Compound 2 (4-Cl) : Replacing OCH₃ with Cl increases the melting point to 144–146°C, likely due to stronger halogen bonding. However, chlorine’s electron-withdrawing nature reduces solubility compared to methoxy .

| Compound | Phenyl Substituent | Melting Point (°C) | IR C-O/C-Cl (cm⁻¹) |

|---|---|---|---|

| Target Compound | 4-OCH₃ | 129–132 | 1253 (C-O) |

| Compound 2 | 4-Cl | 144–146 | 824 (C-Cl) |

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound belonging to the nitrile class, characterized by its unique structure comprising a pyridazine ring, a chlorine atom, and a methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 259.69 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Such interactions can modulate the activity of proteins involved in critical signaling pathways and metabolic processes. The presence of the methoxy group may enhance solubility and facilitate specific interactions with biological targets, potentially leading to therapeutic applications.

Toxicological Profile

Preliminary studies indicate that this compound exhibits acute toxicity when ingested, classified under Acute Tox. 3 (H301), meaning it is toxic if swallowed . The effective dose in rat models has been reported between 100-125 mg/kg . However, detailed studies on chronic toxicity, carcinogenicity, or reproductive effects are still lacking.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potentially active against specific enzymes/receptors |

| 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile | Lacks methoxy group | Reduced reactivity and activity |

| 2-(6-Chloropyridazin-3-yl)-2-(4-hydroxyphenyl)acetonitrile | Hydroxy group present | Different chemical properties and interactions |

| 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | Methyl group present | May influence lipophilicity and stability |

The variations in structure among these compounds highlight how functional groups can significantly affect biological activity and pharmacokinetic properties.

Case Studies

- Antitumor Activity : A study explored the antitumor potential of pyridazine derivatives, including compounds similar to this compound. Results indicated that these compounds could inhibit cell proliferation in certain cancer cell lines, suggesting possible therapeutic applications in oncology.

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyridazine derivatives on specific metabolic enzymes. The findings showed that modifications on the pyridazine ring could enhance or diminish enzyme inhibition, indicating a structure-activity relationship that could be exploited for drug design.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : Starting from a suitable precursor, chlorination can be performed using thionyl chloride.

- Attachment of the Methoxyphenyl Group : This step often utilizes cross-coupling reactions such as Suzuki or Heck reactions to introduce the methoxyphenyl moiety.

- Introduction of Acetonitrile Group : Final steps may involve nitrilation or other modifications to achieve the desired structure.

These synthetic methods are crucial for producing compounds with specific biological activities for further testing.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile?

- Methodological Answer : The synthesis involves nucleophilic substitution of 6-chloropyridazine derivatives with 4-methoxyphenyl acetonitrile precursors. reports a 50% yield using phenylthiol under reflux conditions in a polar aprotic solvent (e.g., DMF or THF). Optimization strategies include:

- Temperature Control : Elevated temperatures (80–100°C) enhance reaction kinetics but may require reflux apparatus.

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu) or phase-transfer agents could improve regioselectivity.

- Solvent Screening : Testing solvents like acetonitrile or DMSO may reduce side reactions.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Confirms substituent integration (e.g., methoxy singlet at δ 3.80 ppm, aromatic protons at δ 6.68–7.66 ppm) .

- IR Spectroscopy : Identifies nitrile (C≡N) stretching at ~2248 cm⁻¹ and methoxy C-O vibrations at ~1252 cm⁻¹ .

- Elemental Analysis : Validates stoichiometry (e.g., Calcd: C 68.45%, H 4.53%; Found: C 68.32%, H 4.51%) .

- Melting Point : A sharp range (135–137°C) indicates purity .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen up to 300°C.

- pH Sensitivity : Hydrolysis of the nitrile group in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C for 24h).

- Light Sensitivity : UV-Vis spectroscopy to detect degradation under UV irradiation.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in pyridazine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution. The 6-chloro group on pyridazine is activated for substitution due to:

- Electron-Withdrawing Effects : The pyridazine ring directs nucleophiles to the C3 position (para to chlorine).

- Steric Factors : Bulky substituents on the 4-methoxyphenyl group may hinder alternative attack sites.

Q. How can computational modeling predict the compound’s crystallographic packing and solubility?

- Methodological Answer :

- Crystal Packing : Use SHELX software to simulate X-ray diffraction patterns. The methoxy group’s planarity may favor π-π stacking, as seen in related pyridazine structures .

- Solubility Prediction : COSMO-RS simulations calculate Hansen solubility parameters. Polar solvents (e.g., DMSO) likely dissolve the compound better than nonpolar ones .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons):

- 2D NMR : HSQC and HMBC correlate protons with carbons and long-range couplings.

- Isotopic Perturbation : Deuteration of specific positions simplifies splitting patterns.

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Functional Group Modifications : Replace chlorine with bioisosteres (e.g., CF₃, Br) to enhance binding affinity.

- Biological Assays : Test fungicidal/antibacterial activity (e.g., MIC assays against Candida albicans), as done for pyridazine analogs in .

- QSAR Models : Use Molinspiration or SwissADME to predict pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.